An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Versatile Building Block in Medicinal Chemistry
Abstract
(1-Aminoisoquinolin-6-yl)methanol is a functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of (1-Aminoisoquinolin-6-yl)methanol, positioning it as a key building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction to the 1-Aminoisoquinoline Scaffold
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural alkaloids and synthetic compounds with profound biological effects.[2][3] The introduction of an amino group at the C-1 position significantly influences the electronic properties and reactivity of the isoquinoline ring system, often imparting crucial interactions with biological targets. The 1-aminoisoquinoline moiety is a recognized pharmacophore, particularly in the design of inhibitors for various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases.[4][5] The additional presence of a hydroxymethyl group at the C-6 position provides a valuable handle for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
While extensive experimental data for (1-Aminoisoquinolin-6-yl)methanol is not widely available in peer-reviewed literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from related compounds.
| Property | Value | Source/Method |
| CAS Number | 1374656-02-6 | [6][7] |
| Molecular Formula | C₁₀H₁₀N₂O | Calculated |
| Molecular Weight | 174.199 g/mol | [6] |
| Appearance | Predicted: Off-white to light yellow solid | Inferred from related aminoisoquinolines |
| Melting Point | Not available. Predicted: >150 °C | Inferred from related aminoisoquinolines |
| Solubility | Predicted: Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | Inferred from structural analysis |
| pKa | Not available. Predicted: Amine pKa ~5-7 | Inferred from related 1-aminoisoquinolines |
Safety Information: (1-Aminoisoquinolin-6-yl)methanol is associated with the following hazard statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[8][9]
Proposed Synthesis and Purification
A specific, detailed synthesis of (1-Aminoisoquinolin-6-yl)methanol has not been prominently published. However, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of isoquinolines. A logical approach would involve the reduction of a corresponding carboxylic acid or ester derivative.
Proposed Synthetic Pathway
A potential synthetic route could commence with the commercially available 6-methylisoquinoline, proceeding through oxidation to the carboxylic acid, followed by amination at the 1-position, and concluding with the reduction of the carboxylic acid to the primary alcohol.
Caption: Proposed synthetic workflow for (1-Aminoisoquinolin-6-yl)methanol.
Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and has not been experimentally validated. It is based on standard organic chemistry transformations.
Step 1: Oxidation of 6-Methylisoquinoline to Isoquinoline-6-carboxylic acid
-
To a stirred solution of 6-methylisoquinoline in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise at reflux.
-
Maintain the reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the isoquinoline-6-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amination of Isoquinoline-6-carboxylic acid to 1-Aminoisoquinoline-6-carboxylic acid
-
In a suitable high-boiling point aprotic solvent (e.g., N,N-dimethylaniline), dissolve isoquinoline-6-carboxylic acid.
-
Add sodium amide (NaNH₂) portion-wise at an elevated temperature (Chichibabin reaction).
-
Heat the reaction mixture for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture and carefully quench with water.
-
Adjust the pH to precipitate the 1-aminoisoquinoline-6-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Step 3: Reduction of 1-Aminoisoquinoline-6-carboxylic acid to (1-Aminoisoquinolin-6-yl)methanol
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1-aminoisoquinoline-6-carboxylic acid portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (1-Aminoisoquinolin-6-yl)methanol.
Purification
The crude product can be purified by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol to afford the pure (1-Aminoisoquinolin-6-yl)methanol.
Spectral Analysis (Predicted)
The structural confirmation of the synthesized (1-Aminoisoquinolin-6-yl)methanol would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, a singlet for the hydroxymethyl (CH₂OH) group, a broad singlet for the amino (NH₂) protons, and a signal for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substituted isoquinoline system.
-
¹³C NMR (Carbon-13 NMR): The spectrum would display ten distinct carbon signals corresponding to the ten carbon atoms in the molecule, including the hydroxymethyl carbon and the aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the isoquinoline core (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).
Chemical Reactivity and Applications in Drug Discovery
(1-Aminoisoquinolin-6-yl)methanol is a bifunctional molecule, with the primary amine and primary alcohol groups offering versatile points for chemical derivatization.
Caption: Reactivity and derivatization potential of (1-Aminoisoquinolin-6-yl)methanol.
The 1-amino group can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The 6-hydroxymethyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular elaboration.
The primary application of this compound is as an intermediate in the synthesis of more complex molecules for drug discovery.[4] The 1-aminoisoquinoline scaffold is a key component of numerous kinase inhibitors. The hydroxymethyl group at the 6-position can serve as a non-obtrusive linker or a point of attachment to other pharmacophoric elements, potentially improving solubility, metabolic stability, and target engagement.
Conclusion
(1-Aminoisoquinolin-6-yl)methanol represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. While detailed experimental characterization is not yet widely disseminated in the public domain, its synthesis is feasible through established chemical transformations. The presence of two distinct functional groups on the privileged 1-aminoisoquinoline scaffold provides a rich platform for the generation of diverse chemical libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the ever-important class of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of (1-Aminoisoquinolin-6-yl)methanol is warranted and holds significant promise for advancing drug discovery programs.
References
- Dao, Q. T., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
- Yadav, V., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 516-540.
- Borah, B. J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(1), 35-61.
- Sharma, A., et al. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.
- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Dey, S., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2679.
- Craig, J. J., & Cass, W. E. (1942). Derivatives of Aminoisoquinolines. Journal of the American Chemical Society, 64(4), 783-785.
- Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines. YouTube.
-
Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link].
-
Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link].
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15.
- Química Organica. (2010, May 6). Isoquinoline synthesis.
- National Institute of Standards and Technology. (2015, March 13).
- Fisher Scientific. (2010, June 22).
- Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
- Google Patents. (2014). 6-and 7-amino isoquinoline compounds and methods for making and using the same.
- ACS Publications. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
- ResearchGate. (2025, August 6). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.
- Google Patents. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
- MDPI. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 26(18), 5576.
-
PubChem. 6-Aminoisoquinoline. Available at: [Link].
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 5. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
- 6. (1-Aminoisoquinolin-6-yl)methanol | [frontierspecialtychemicals.com]
- 7. 1374656-02-6 Cas No. | 1-Amino-6-(hydroxymethyl)isoquinoline | Apollo [store.apolloscientific.co.uk]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
